![molecular formula C25H24N4O5S B2475770 6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide CAS No. 866013-42-5](/img/no-structure.png)
6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Activity
6-Phenyl-thieno[3,2-d]pyrimidine derivatives, similar to the chemical , have been synthesized and shown to possess potent anticancer activity. These compounds display comparable effects to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Some derivatives exhibited marked growth inhibition, suggesting potential applications in cancer treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Evaluation
Derivatives of thieno[2,3-d]pyrimidine, similar in structure to the queried compound, have been evaluated for their antimicrobial properties. The compounds showed moderate activity against common bacterial strains such as S. aureus, E. coli, and B. subtilis, indicating potential use in developing new antibacterials (Vlasov et al., 2022).
Inhibition of Enzymes and Receptors
Compounds structurally related to the queried chemical have been identified for their selective inhibition of closely related human enzymes with different biological activities. Such selectivity is crucial for drug design and development, particularly in addressing diseases like diabetes, cancer, and inflammation (Hegemann & Groll, 2015).
Potential in Anticancer Agents Synthesis
6-Phenylpyrazolo[3,4-d]pyrimidones, bearing similarity to the compound , have been identified as specific inhibitors of type V phosphodiesterase, showing potential as oral antihypertensive agents and possessing in vivo antihypertensive activity. Their relevance in cancer treatment is notable, especially for derivatives with specific substitutions (Dumaitre & Dodic, 1996).
properties
CAS RN |
866013-42-5 |
|---|---|
Product Name |
6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide |
Molecular Formula |
C25H24N4O5S |
Molecular Weight |
492.55 |
IUPAC Name |
6-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C25H24N4O5S/c30-22(26-19-9-3-1-4-10-19)12-5-2-6-14-27-24(31)23-21(13-15-35-23)28(25(27)32)17-18-8-7-11-20(16-18)29(33)34/h1,3-4,7-11,13,15-16H,2,5-6,12,14,17H2,(H,26,30) |
InChI Key |
JYEJSDXKZMPQJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



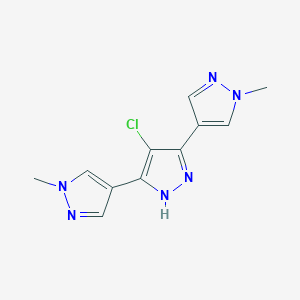
![Methyl[1-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2475688.png)
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine;hydrochloride](/img/structure/B2475689.png)
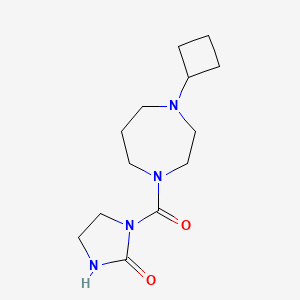
![2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate](/img/structure/B2475692.png)
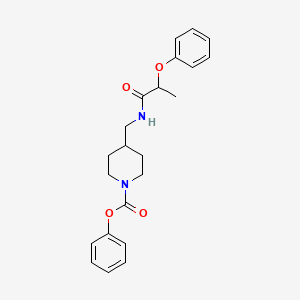
![2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2475697.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2475698.png)
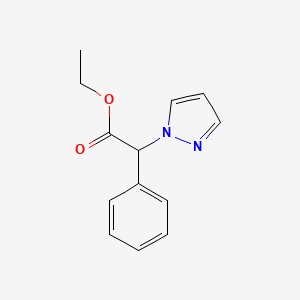
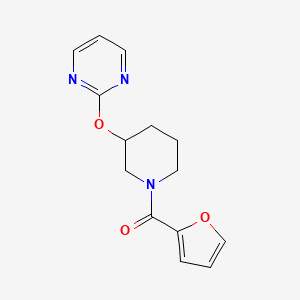


![6-(azepan-1-ylsulfonyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2475706.png)
